N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Overview
Description
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a tricyclodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative through the reaction of piperidine with a suitable halogenated phenyl compound under basic conditions.
Carbamothioylation: The piperidine derivative is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group.
Acylation: The final step involves the acylation of the intermediate with 2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamothioyl group to a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often carried out in the presence of catalysts or under controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, providing insights into its potential as a biochemical tool.
Mechanism of Action
The mechanism by which N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity. For instance, it could interact with neurotransmitter receptors in the brain, influencing neural signaling pathways.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to alterations in cellular functions. These pathways may include signal transduction mechanisms and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide shares structural similarities with other carbamothioyl derivatives and tricyclodecane-containing compounds.
Dichloroanilines: These compounds, which consist of an aniline ring substituted with chlorine atoms, exhibit different chemical properties but share some functional group similarities.
Uniqueness
Structural Complexity: The combination of a piperidine ring, phenyl group, and tricyclodecane moiety in a single molecule is unique, providing distinct chemical and physical properties.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3OS/c28-22(16-24-13-17-10-18(14-24)12-19(11-17)15-24)26-23(29)25-20-4-6-21(7-5-20)27-8-2-1-3-9-27/h4-7,17-19H,1-3,8-16H2,(H2,25,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXHPSHILRAFRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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